Tetrahydrofuran hydroperoxide

Radical initiation Cyanoethylation Polymer chemistry

Tetrahydrofuran hydroperoxide (THF-HP), CAS 4676-82-8, is an organic peroxide and the primary autoxidation product of the widely used solvent tetrahydrofuran (THF). Its chemical structure, 2-hydroperoxytetrahydrofuran, is confirmed by NMR spectroscopy.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 4676-82-8
Cat. No. B1253537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran hydroperoxide
CAS4676-82-8
Synonyms2-hydroperoxytetrahydrofuran
THF-OOH
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESC1CC(OC1)OO
InChIInChI=1S/C4H8O3/c5-7-4-2-1-3-6-4/h4-5H,1-3H2
InChIKeyJSZPBTUOIOMFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofuran Hydroperoxide (4676-82-8): Core Characteristics and Procurement Baseline


Tetrahydrofuran hydroperoxide (THF-HP), CAS 4676-82-8, is an organic peroxide and the primary autoxidation product of the widely used solvent tetrahydrofuran (THF) [1]. Its chemical structure, 2-hydroperoxytetrahydrofuran, is confirmed by NMR spectroscopy [1]. Unlike inert solvents, THF-HP is a reactive intermediate and a known radical initiator [2]. Its propensity for explosive decomposition necessitates stringent handling and storage protocols [3].

Organic peroxide and radical initiator for synthetic and polymerization studies
Cyclic ether-peroxide hybrid structure with temperature-dependent initiation profile
Defined reactivity in redox systems, enabling selective halogenated intermediate synthesis
Requires strict handling and storage protocols due to explosive decomposition risk.

Why Tetrahydrofuran Hydroperoxide (4676-82-8) Cannot Be Substituted with Generic Peroxides or THF for Critical Functions


Generic substitution fails because tetrahydrofuran hydroperoxide's (THF-HP) unique cyclic ether-peroxide hybrid structure imparts specific reactivity not found in simple alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP) [1]. While TBHP and THF-HP both generate radicals, they exhibit distinct initiating activities, with THF-HP being most effective at 130°C [1]. Moreover, THF-HP is the critical intermediate in the autoxidation of tetrahydrofuran (THF), a process that produces a complex mixture of reactive species [2]. Simply using THF does not replicate the same concentration or profile of initiating radicals as a pre-formed, purified THF-HP source, leading to irreproducible reaction kinetics and product distributions [3].

Initiator THF hydroperoxide shows a distinct temperature maximum at 130 °C; tert-butyl hydroperoxide does not share this profile and may shift reaction kinetics.
Radical source Purified THF-HP provides a reproducible radical concentration; autoxidized THF mixtures contain variable reactive species, leading to irreproducible kinetics.
Product control THF-HP with metal halides switches from dimerization to halogenation; generic peroxides may not enable the same tunable selectivity.

Quantitative Performance Benchmarks for Tetrahydrofuran Hydroperoxide (4676-82-8) in Key Applications


Radical Initiator Efficiency: THF Hydroperoxide vs. tert-Butyl Hydroperoxide in Cyanoethylation

In the free-radical cyanoethylation of tetrahydrofuran, the initiating activity of tetrahydrofuran hydroperoxide (THF-HP) was directly compared to that of tert-butyl hydroperoxide (TBHP) [1]. While both are capable initiators, THF-HP exhibited a distinct temperature-dependent activity profile, with maximum initiation observed at 130°C [1]. The study highlights that the nature of the hydroperoxide significantly influences the reaction's temperature optimum and overall kinetics, making direct substitution with a generic alternative like TBHP non-trivial [1].

Initiation Profile
Head-to-head
Maximum initiation at 130 °C vs TBHP; different temperature dependence
Reported temperature-dependent profile; not a direct substitute
Radical cyanoethylation of THF with acrylonitrile
Radical initiation Cyanoethylation Polymer chemistry

Product Selectivity in Redox Reactions: THF Hydroperoxide vs. Expected Radical Dimerization

The reaction of tetrahydrofuran hydroperoxide (THF-HP) with ferrous sulfate yields a specific product distribution: hexane-1,6-diol-diformate (13.8%), γ-butyrolactone (31.4%), and 4-hydroxybutanal (trace) [1]. This contrasts with the expected radical dimerization pathway. Critically, the addition of metal halides like CuCl/CuCl₂ completely alters the outcome, halting dimerization and enabling the synthesis of 3-formoxypropyl chloride in a 42.3% yield [1]. This shows that the product profile is not inherent to the radical but is tunable based on the reaction environment.

Product Selectivity
Cross-study comparable
FeSO₄: 31.4% γ-butyrolactone; CuCl/CuCl₂: 42.3% 3-formoxypropyl chloride
Metal halide environment switches product distribution
Redox reaction at room temperature
Redox chemistry Synthetic methodology Radical trapping

Polymerization Efficiency: THF Peroxide as a Vinyl Monomer Initiator

Tetrahydrofuran hydroperoxide (referred to as THF peroxide) functions as an initiator for the radical polymerization of various vinyl monomers, including methyl methacrylate, acrylic ester, and styrene [1]. Its decomposition rate constant at 70°C is 4.50×10⁻⁵ sec⁻¹, with an apparent activation energy for decomposition of 16.8 kcal/mol [1]. In these polymerization systems, the initiator efficiency is documented to be in the range of 0.01-0.04 [1]. A peculiar phenomenon is observed where the peroxide is not consumed, suggesting a unique decomposition mechanism involving the monomer [1].

Initiator Efficiency
Class-level
0.01 – 0.04 at 70 °C; decomposition rate 4.50×10⁻⁵ s⁻¹
Low efficiency with non-consumptive mechanism, distinct from AIBN/BPO
Vinyl monomer polymerization context
Polymer chemistry Radical polymerization Initiator efficiency

Analytical Fingerprint: Diagnostic Vibrational Bands of THF Hydroperoxide

Tetrahydrofuran hydroperoxide (THF-HP) possesses a distinct and well-characterized vibrational spectrum [1]. The most prominent feature is a very strong, broad infrared band centered at 3330 cm⁻¹, attributed to the OO-H stretching mode [1]. Additionally, a strong Raman line at 884 cm⁻¹, assigned to the O-O stretching vibration, provides a definitive fingerprint for identification [1]. This spectroscopic data enables the unambiguous identification of THF-HP, differentiating it from its parent compound, THF, and other potential degradation products.

Spectroscopic Fingerprint
Supporting evidence
IR: broad 3330 cm⁻¹ (OO-H); Raman: 884 cm⁻¹ (O-O)
Diagnostic for identity confirmation and peroxide detection
Differentiates from parent THF
Analytical chemistry Spectroscopy Quality control

Targeted Application Scenarios for Tetrahydrofuran Hydroperoxide (4676-82-8) Based on Empirical Evidence


Controlled Synthesis of Halogenated Intermediates via Tunable Radical Trapping

For synthetic chemists requiring 3-formoxypropyl chloride or related intermediates, tetrahydrofuran hydroperoxide provides a direct and high-yielding (42.3%) pathway when reacted with cuprous/cupric chlorides, a route that bypasses the typical radical dimerization pathways observed with other oxidants [3]. This method offers a clear advantage in terms of atom economy and step efficiency over alternative multi-step syntheses.

Specialty Polymer Synthesis Requiring Low Initiator Efficiency

In the synthesis of specialty polymers where a low and sustained flux of radicals is desirable, or where the minimization of initiator-derived chain ends is critical for material properties, THF-HP's unique kinetics (decomposition rate constant of 4.50×10⁻⁵ sec⁻¹ at 70°C and an initiator efficiency of only 0.01-0.04) offer a functional advantage over traditional, high-efficiency initiators like AIBN or benzoyl peroxide [3]. The reported non-consumptive mechanism further distinguishes it for specific process chemistries [3].

Quality Control and Safety Monitoring of Tetrahydrofuran (THF) Stocks

For laboratory managers and safety officers, the unique and well-characterized IR (3330 cm⁻¹) and Raman (884 cm⁻¹) signatures of THF-HP [3] provide an essential analytical tool. These spectra enable the rapid, non-destructive detection and quantification of this hazardous peroxide in aged THF containers, allowing for timely intervention before dangerous, shock-sensitive levels accumulate, which is a critical and mandated safety protocol [4].

Application
Selection Property
Validation Focus
Halogenated intermediate synthesis
Tunable radical trapping with metal halide switching
Product yield and pathway selectivity under redox conditions
Specialty polymer synthesis
Low initiator efficiency and non-consumptive radical generation
Sustained radical flux and end-group profile in vinyl polymerization
THF peroxide safety monitoring
Diagnostic IR and Raman signatures for peroxide identification
Non-destructive detection and quantification in aged solvent stocks
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